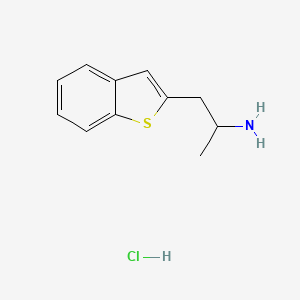
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride is a chemical compound with the molecular formula C11H14ClNS. It is a hydrochloride salt form of 1-(1-Benzothiophen-2-yl)propan-2-amine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a propan-2-amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride typically involves the following steps:
Formation of Benzothiophene: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Alkylation: The benzothiophene is then alkylated with 2-bromo-1-phenylpropane under basic conditions to form 1-(1-Benzothiophen-2-yl)propan-2-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation.
Dihydrobenzothiophene: Formed from reduction.
Substituted Amines: Formed from nucleophilic substitution.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways: It can modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride can be compared with other similar compounds, such as:
1-(1-Benzothiophen-2-yl)ethanamine: Differing by the length of the alkyl chain.
1-(1-Benzothiophen-2-yl)butan-2-amine: Differing by the position of the amine group.
1-(1-Benzothiophen-2-yl)propan-2-ol: Differing by the functional group attached to the propyl chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14ClNS |
|---|---|
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H |
Clave InChI |
FUJMDSKMRLKXLU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=CC=CC=C2S1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


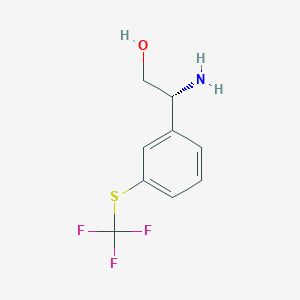
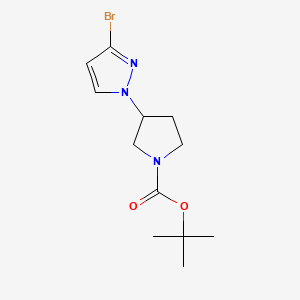
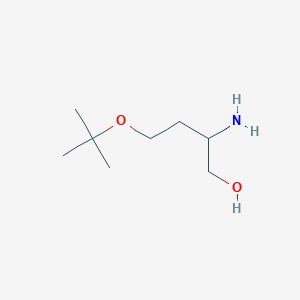
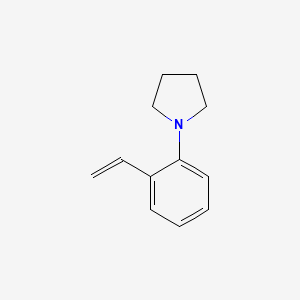
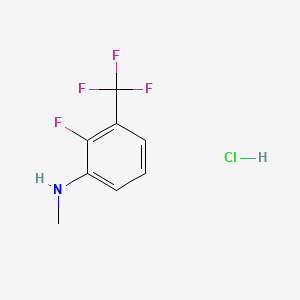
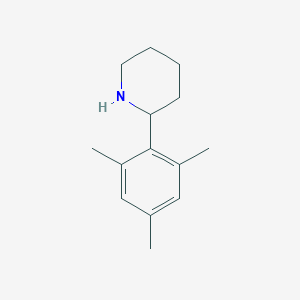
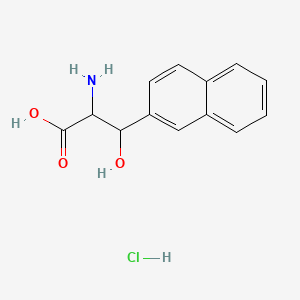
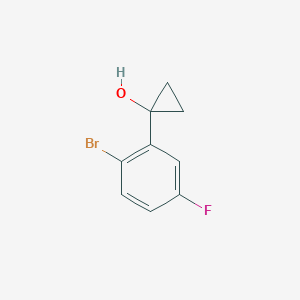
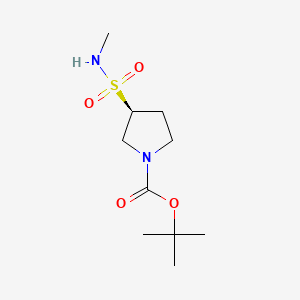
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
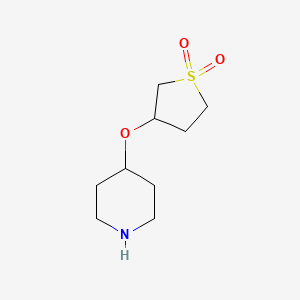
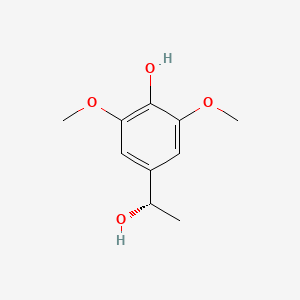
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
